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molecular formula C12H17NO B1266228 4-Phenylpiperidine-4-methanol CAS No. 4220-08-0

4-Phenylpiperidine-4-methanol

Cat. No. B1266228
M. Wt: 191.27 g/mol
InChI Key: YXDQCHJILIFZBY-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

4-Phenyl-piperidine-4-carboxylic acid (1.0 g, 2.7 mmol) was added to a solution of borane in THF (1 M, 15 mL). The mixture was then heated at reflux for 1 hour, and then methanol (3 mL) was carefully added dropwise. The mixture was heated at reflux for 1 hour and allowed to cool to room temperature and hydrochloric acid (1 N, 2 mL) was added and the mixture left to stand overnight. The solvent was then removed by evaporation under vacuum and the residue triturated with acetone. The resulting solid was isolated by filtration, washed with diethyl ether and dried under vacuum to afford the title compound as a white solid (0.37 g). LCMS m/z 192.2 [M+H]+. R.T.=0.69 min (Analytical Method 4).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:13](O)=[O:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.B.CO.Cl>C1COCC1>[C:1]1([C:7]2([CH2:13][OH:14])[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCNCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
the mixture left
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
the residue triturated with acetone
CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCNCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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